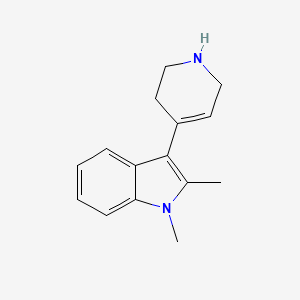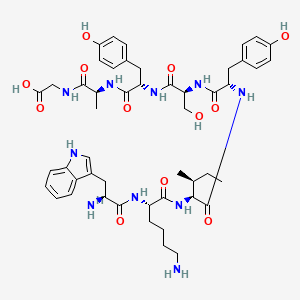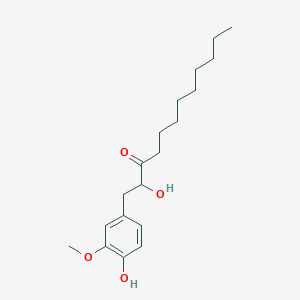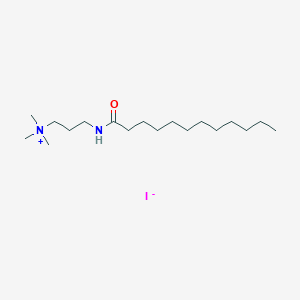![molecular formula C11H12N4O B14247848 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate CAS No. 214754-66-2](/img/structure/B14247848.png)
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, a methyl group, and a phenyldiazenyl group attached to a butenolate backbone. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a suitable substrate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salt is then coupled with a substrate under controlled conditions to yield the final product. The process may require purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, disruption of cellular processes, or initiation of specific chemical reactions. The exact pathways and targets depend on the specific application and conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-3-(1-methylcyclopent-2-en-1-yl)prop-1-en-2-olate
- 1-Diazonio-3-[methyl(phenylmethoxycarbonyl)amino]prop-1-en-2-olate
Uniqueness
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenyldiazenyl group, in particular, allows for unique interactions and applications that may not be observed with other similar compounds.
Propiedades
Número CAS |
214754-66-2 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-diazo-3-methyl-3-phenyldiazenylbutan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-11(2,10(16)8-13-12)15-14-9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
MPKVWFWAFZGFGX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C=[N+]=[N-])N=NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)



![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)

![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
